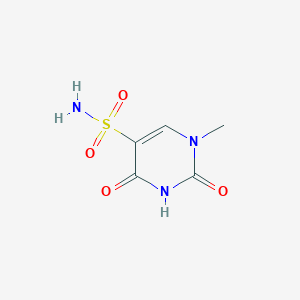
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine is a chiral compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine typically involves the use of azide-alkyne cycloaddition, commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology
In biological research, this compound can be used as a ligand for binding studies with proteins or nucleic acids. Its triazole ring can mimic natural nucleobases, making it useful in the study of DNA and RNA interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. Additionally, the amine group can participate in ionic interactions with negatively charged residues on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)propan-2-amine: Lacks the ethyl group, which may affect its binding affinity and reactivity.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine: The phenyl group introduces aromaticity, which can enhance π-π interactions with aromatic residues in proteins.
Uniqueness
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the ethyl group. These features can influence its binding properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(2S)-1-(1-ethyltriazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-3-11-5-7(9-10-11)4-6(2)8/h5-6H,3-4,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
VSUMVGPGOITUIY-LURJTMIESA-N |
SMILES isomérico |
CCN1C=C(N=N1)C[C@H](C)N |
SMILES canónico |
CCN1C=C(N=N1)CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
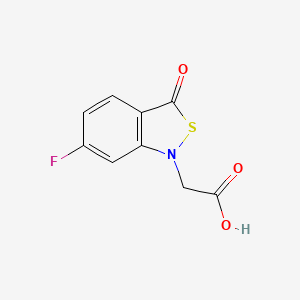
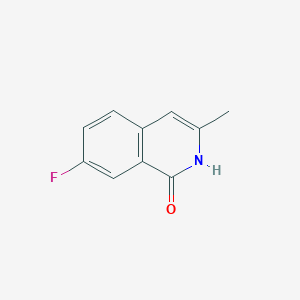
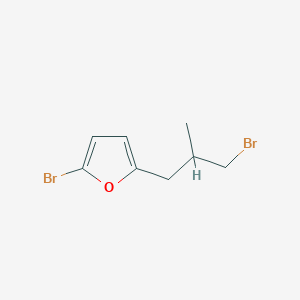
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)

![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
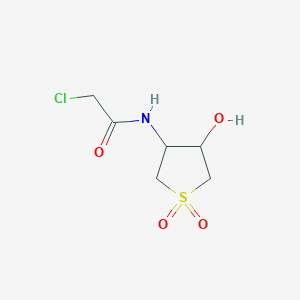
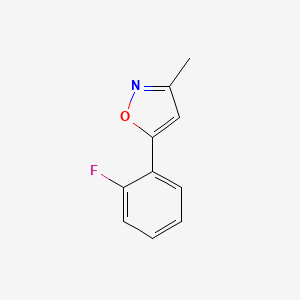
![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
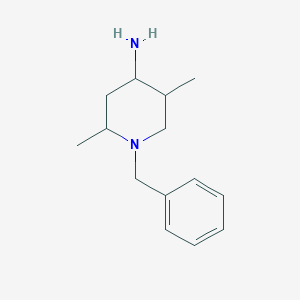

![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
